molecular formula C12H12N2 B049890 N-benzylpyridin-3-amine CAS No. 114081-08-2

N-benzylpyridin-3-amine

Cat. No. B049890
M. Wt: 184.24 g/mol
InChI Key: SQMRJGGCCLWSQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzylpyridin-3-amine and related compounds involves various strategies, including palladium-catalyzed cross-coupling reactions and copper-mediated Chan–Lam coupling. These methods allow for the formation of highly substituted bipyridines and pyrazinopyridines, showcasing the versatility and efficiency of modern synthetic techniques in creating complex aromatic amines (Thompson et al., 2005), (Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of N-benzylpyridin-3-amine and similar compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity and properties. For instance, the structure of 2-aminopyridine derivatives has been thoroughly investigated, providing insights into their stability and reactivity patterns (Okuno & Umezono, 2014).

Chemical Reactions and Properties

N-benzylpyridin-3-amine participates in various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. For example, it can undergo C-H amination reactions, which are crucial for the introduction of amine functionalities into aromatic systems. Such reactions are facilitated by metal catalysts and can lead to a wide range of nitrogen-containing heterocycles and compounds (Liu et al., 2013).

Scientific Research Applications

  • Catalytic Amination of Benzylic C(sp3)-H Bonds : A study by Khatua et al. (2022) developed an iron-catalyzed system for intermolecular benzylic C(sp3)-H amination, which is significant for synthesizing 2-pyridine substituted benzylamine. This process uses 1,2,3,4-tetrazole as a nitrene precursor and is valuable in medicinal chemistry and drug discovery (Hillol Khatua et al., 2022).

  • Amination via Photoredox Catalysis : Romero et al. (2015) described a method for arene C-H amination using a photoredox-based catalyst system. This process, relevant to pharmaceutical research, uses an acridinium photooxidant and a nitroxyl radical for site-selective amination of aromatics with heteroaromatic azoles (N. Romero et al., 2015).

  • Amination of C(sp3)-H Bonds Using Nonheme Iron Catalyst : Liu et al. (2013) investigated a nonheme iron catalyst for intra- and intermolecular amination of C(sp(3))-H bonds. This study is significant for the amination of benzylic, allylic, and other types of C(sp(3))-H bonds, using sulfamate esters derived from various hydrocarbons (Yungen Liu et al., 2013).

  • Pd-Catalyzed Amination and Nucleophilic Aromatic Substitution : Loones et al. (2007) examined the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and related compounds. They explored mechanisms involving Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, important for understanding reaction pathways in organic synthesis (Kristof T. J. Loones et al., 2007).

  • High-Performance Liquid Chromatography Analysis : Okamoto and Kishimoto (1981) studied the retention and selectivity behavior of aromatic amines using amino-chemically bonded stationary phases. This research is relevant for analytical chemistry, particularly in the separation and analysis of amines (M. Okamoto & H. Kishimoto, 1981).

Future Directions

While specific future directions for N-benzylpyridin-3-amine are not mentioned in the search results, there are general trends in the field of chemical research. For instance, directed evolution methodologies are being developed for protein engineering10, therapeutic peptides are being explored for various applications11, and controlled drug delivery systems are being improved12.


Please note that this information is based on the available search results and may not fully cover all aspects of N-benzylpyridin-3-amine. For more detailed and specific information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

N-benzylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-8,10,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMRJGGCCLWSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304531
Record name N-(Phenylmethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpyridin-3-amine

CAS RN

114081-08-2
Record name N-(Phenylmethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114081-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SNR Donthireddy, VK Pandey, A Rit - The Journal of Organic …, 2021 - ACS Publications
Commercially available [(PPh 3 ) 2 NiCl 2 ] was found to be an efficient catalyst for the mono-N-alkylation of (hetero)aromatic amines, employing alcohols to deliver diverse secondary …
Number of citations: 22 pubs.acs.org
YH Chang, Y Nakajima, F Ozawa - Organometallics, 2013 - ACS Publications
The iridium(I) complex [IrCl(BPEP-H)] (1), coordinated with 2,6-bis[2-(2,4,6-tri-tert-butylphenyl)-2-phosphaethenyl]pyridine (BPEP-H) as a PNP-pincer-type phosphaalkene ligand, has …
Number of citations: 73 pubs.acs.org
KTJ Loones, BUW Maes, G Rombouts, S Hostyn… - Tetrahedron, 2005 - Elsevier
… The characterization data of 4-(4-methoxyphenyl)morpholine, N,N-dibutyl-4-methoxyaniline and N-benzylpyridin-3-amine were identical with those previously reported in the literature.7…
Number of citations: 109 www.sciencedirect.com
S Chakraborty, R Mondal, S Pal, AK Guin… - The Journal of …, 2022 - ACS Publications
We report a sustainable and eco-friendly approach for selective N-alkylation of various amines by alcohols, catalyzed by a well-defined Zn(II)-catalyst, Zn(L a )Cl 2 (1a), bearing a …
Number of citations: 6 pubs.acs.org
D Wei, P Yang, C Yu, F Zhao, Y Wang… - The Journal of Organic …, 2021 - ACS Publications
A manganese-catalyzed N-alkylation reaction of amines with alcohols via hydrogen autotransfer strategy has been demonstrated. The developed practical catalytic system including an …
Number of citations: 19 pubs.acs.org
ZJ Liu, JP Vors, ERF Gesing… - Advanced Synthesis & …, 2010 - Wiley Online Library
… Purification by silica gel chromatography (1:1 pentane/ethyl acetate) gave N-benzylpyridin-3-amine (3a) as a white solid; yield: 91 mg (98%). The identity and purity of the product was …
Number of citations: 41 onlinelibrary.wiley.com
C Zhang, Z Li, J Chen, S Qi, Y Fang… - The Journal of …, 2020 - ACS Publications
Novel and efficient base-mediated N-alkylation and amidation of amidines with alcohols have been developed, which can be carried out in one-pot reaction conditions, which allows for …
Number of citations: 17 pubs.acs.org
Z NAWAZ, N GÜRBÜZ, MN ZAFAR… - Turkish Journal of …, 2023 - journals.tubitak.gov.tr
A low temperature hydrogen borrowing approach to generate secondary amines using benzimidazole-based N-heterocyclic carbene (BNHC) ruthenium complexes is reported. A series …
Number of citations: 2 journals.tubitak.gov.tr
NR Davis - 2009 - dspace.mit.edu
A new ligand, AdBrettPhos, was synthesized and its use, along with tBuBrettPhos, in CO coupling reactions at low temperatures was investigated. Using Pd catalysts containing these …
Number of citations: 2 dspace.mit.edu

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